molecular formula C18H25Cl3N2O B1663175 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 130497-33-5

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No. B1663175
CAS RN: 130497-33-5
M. Wt: 391.8 g/mol
InChI Key: NGVLSOWJSUUYDE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as O-Desmethyltramadol (ODT), a synthetic opioid analgesic that is commonly used for the treatment of pain. In

Mechanism of Action

Target of Action

BRL 52537 hydrochloride is a highly selective κ-Opioid receptor (KOR) agonist . The KOR is a class of opioid receptors that respond to the peptide hormone dynorphin . These receptors play a significant role in pain control, stress, and addiction .

Mode of Action

BRL 52537 hydrochloride interacts with the KOR, exhibiting a high affinity with Ki values of 0.24 nM for the κ subtype . This interaction triggers a series of intracellular events, leading to the compound’s therapeutic effects.

Biochemical Pathways

The activation of KOR by BRL 52537 hydrochloride leads to the up-regulation of phosphorylated Signal Transducer and Activator of Transcription-3 (p-STAT3) in cerebral ischemia/reperfusion injury . This modulation of the STAT3 signaling pathway is a key component of the compound’s neuroprotective effects.

Pharmacokinetics

The compound is soluble in water to 5 mm with gentle warming , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

BRL 52537 hydrochloride has been shown to decrease ischemia-evoked nitric oxide (NO) production, a potential mechanism of neuroprotection . It also attenuates early stroke damage . Furthermore, it inhibits neuronal apoptosis and protects against ischemia/reperfusion (I/R) injury-induced brain damage .

Action Environment

The environment can significantly influence the action of BRL 52537 hydrochloride. For instance, the compound’s solubility can be affected by temperature . Additionally, the compound’s neuroprotective effects may vary depending on the severity and duration of ischemic conditions .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLSOWJSUUYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017610
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

CAS RN

112282-24-3
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of BRL 52537 hydrochloride and how does it contribute to neuroprotection in the context of ischemic stroke?

A: BRL 52537 hydrochloride exerts its neuroprotective effects by selectively activating KORs. While the exact downstream mechanisms remain to be fully elucidated, research suggests that BRL 52537 hydrochloride significantly attenuates ischemia-evoked nitric oxide (NO) production in vivo. [] This is particularly relevant as excessive NO production, primarily from neuronal sources, is implicated in exacerbating neuronal damage following ischemic stroke in male rodents. []

Q2: Does the neuroprotective efficacy of BRL 52537 hydrochloride differ between sexes? What factors might contribute to this difference?

A: Research indicates a significant gender difference in the neuroprotective effects of BRL 52537 hydrochloride in rodent models of ischemic stroke. Studies show that while BRL 52537 hydrochloride provides significant neuroprotection in male rats, it does not confer the same benefit in female rats. [] This difference is not attributed to circulating ovarian hormones, as ovariectomized female rats also did not exhibit neuroprotection with BRL 52537 hydrochloride treatment. [] Further research is needed to elucidate the specific mechanisms underlying this gender-specific response to KOR agonism in the context of ischemic stroke.

Q3: What is the therapeutic window for BRL 52537 hydrochloride administration in preclinical ischemic stroke models?

A: Preclinical studies demonstrate a promising therapeutic window for BRL 52537 hydrochloride in rodent models of ischemic stroke. Significant neuroprotection, evidenced by reduced infarct volume, was observed even when treatment was initiated up to 6 hours after the onset of reperfusion following middle cerebral artery occlusion. [] This suggests a potential for delayed treatment initiation, which could have important implications for clinical translation.

Q4: Does BRL 52537 hydrochloride influence the efflux of dopamine and its metabolites in the striatum following ischemic stroke?

A: Research suggests that BRL 52537 hydrochloride does not significantly alter the ischemia-evoked efflux of dopamine and its metabolites in the striatum. [] Despite the significant increase in dopamine levels observed in the striatum following middle cerebral artery occlusion, pretreatment with BRL 52537 hydrochloride did not significantly alter these levels compared to controls. [] This finding indicates that the neuroprotective mechanism of BRL 52537 hydrochloride is likely not mediated through modulation of dopamine release or metabolism in the context of ischemic stroke.

Q5: How does the specific KOR antagonist nor-binaltorphimine dihydrochloride (nor-BNI) affect the neuroprotective action of BRL 52537 hydrochloride?

A: The neuroprotective effects of BRL 52537 hydrochloride are abolished by co-administration of the specific KOR antagonist nor-BNI. [] This finding strongly supports the hypothesis that the neuroprotective action of BRL 52537 hydrochloride is specifically mediated through its agonistic activity at KORs.

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